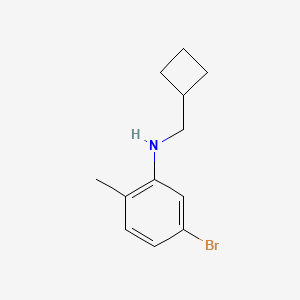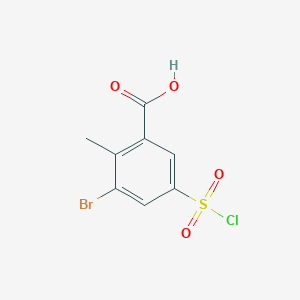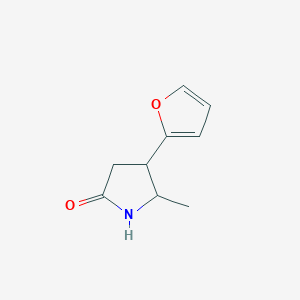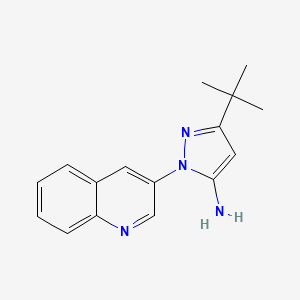
3-(tert-butyl)-1-(quinolin-3-yl)-1H-pyrazol-5-amine
Übersicht
Beschreibung
3-(tert-Butyl)-1-(quinolin-3-yl)-1H-pyrazol-5-amine, also known as 3TBQP, is a novel pyrazol-5-amine compound with a wide range of potential uses. It has been the subject of numerous scientific studies due to its unique properties and applications.
Wissenschaftliche Forschungsanwendungen
3-(tert-butyl)-1-(quinolin-3-yl)-1H-pyrazol-5-amine has been studied for its potential applications in a variety of scientific research fields. It has been used as a novel reagent for the synthesis of heterocyclic compounds, such as quinolines and pyrazolines. It has also been studied for its potential use in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, 3-(tert-butyl)-1-(quinolin-3-yl)-1H-pyrazol-5-amine has been investigated for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of certain cancer cells.
Wirkmechanismus
The exact mechanism of action of 3-(tert-butyl)-1-(quinolin-3-yl)-1H-pyrazol-5-amine is not yet fully understood. However, it is believed that the compound binds to certain receptors in the body, which then causes a cascade of biochemical reactions that ultimately result in the desired effect. In the case of 3-(tert-butyl)-1-(quinolin-3-yl)-1H-pyrazol-5-amine’s anti-inflammatory properties, it is believed that the compound binds to certain inflammatory cytokines, which then leads to a decrease in inflammation.
Biochemische Und Physiologische Effekte
3-(tert-butyl)-1-(quinolin-3-yl)-1H-pyrazol-5-amine has been studied for its potential effects on various biochemical and physiological processes. In laboratory studies, the compound has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, 3-(tert-butyl)-1-(quinolin-3-yl)-1H-pyrazol-5-amine has been found to inhibit the growth of certain cancer cells, as well as to reduce the levels of certain inflammatory cytokines in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-(tert-butyl)-1-(quinolin-3-yl)-1H-pyrazol-5-amine in laboratory experiments has several advantages. The compound is relatively easy to synthesize, and it is stable in a variety of conditions. Additionally, the compound is non-toxic, making it safe for use in laboratory experiments. However, there are also some limitations to the use of 3-(tert-butyl)-1-(quinolin-3-yl)-1H-pyrazol-5-amine in laboratory experiments. The compound is not soluble in water, and it can be difficult to work with in certain conditions. Additionally, the compound has not been thoroughly studied, so its effects on certain biochemical and physiological processes are not yet fully understood.
Zukünftige Richtungen
The potential future directions for research on 3-(tert-butyl)-1-(quinolin-3-yl)-1H-pyrazol-5-amine are numerous. Further studies should be conducted to better understand the compound’s mechanism of action and its effects on various biochemical and physiological processes. Additionally, further research should be conducted to explore the compound’s potential applications in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, further studies should be conducted to explore the compound’s potential use as an anti-inflammatory agent and for its ability to inhibit the growth of certain cancer cells. Finally, further research should be conducted to explore the potential applications of 3-(tert-butyl)-1-(quinolin-3-yl)-1H-pyrazol-5-amine in other areas, such as agriculture, food science, and nanotechnology.
Eigenschaften
IUPAC Name |
5-tert-butyl-2-quinolin-3-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-16(2,3)14-9-15(17)20(19-14)12-8-11-6-4-5-7-13(11)18-10-12/h4-10H,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSMYSIGFCYLHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC3=CC=CC=C3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201197119 | |
| Record name | 3-(1,1-Dimethylethyl)-1-(3-quinolinyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201197119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-butyl)-1-(quinolin-3-yl)-1H-pyrazol-5-amine | |
CAS RN |
897373-63-6 | |
| Record name | 3-(1,1-Dimethylethyl)-1-(3-quinolinyl)-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=897373-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,1-Dimethylethyl)-1-(3-quinolinyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201197119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-Hydroxycyclohexyl)methyl]azetidin-3-ol](/img/structure/B1444230.png)
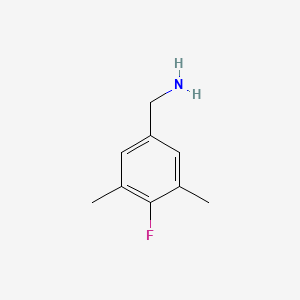
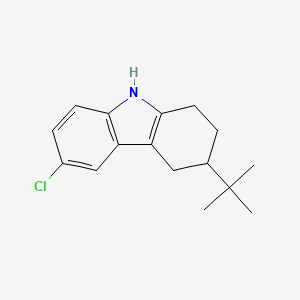
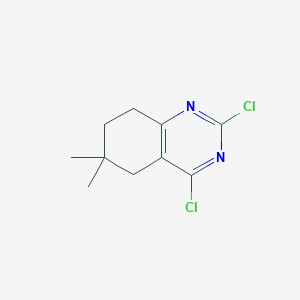
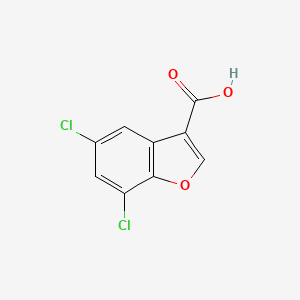

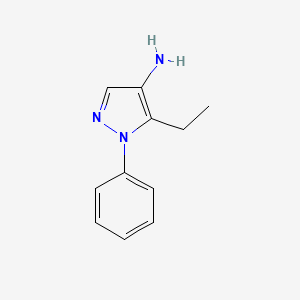
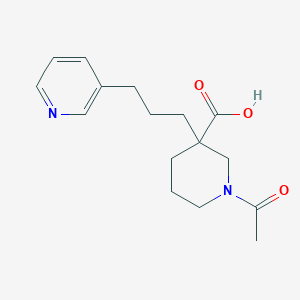
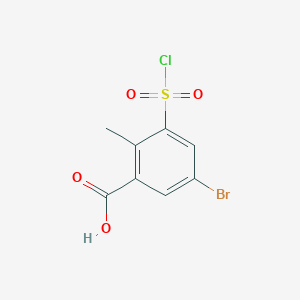
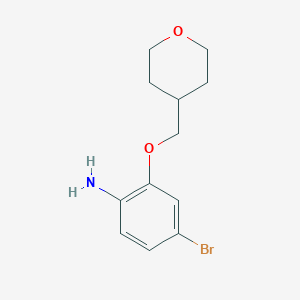
![1-(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)ethanone](/img/structure/B1444244.png)
